molecular formula C17H15N B11874631 1-Benzyl-3-methylisoquinoline CAS No. 51650-27-2

1-Benzyl-3-methylisoquinoline

Cat. No.: B11874631
CAS No.: 51650-27-2
M. Wt: 233.31 g/mol
InChI Key: XTZHHVNPYMSJOP-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system. Another method involves the Bischler-Napieralski cyclization, where an N-acyl-β-phenylethylamine undergoes cyclization in the presence of a Lewis acid such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

1-Benzyl-3-methylisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylisoquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain. The compound’s aromatic structure allows it to intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

1-Benzyl-3-methylisoquinoline can be compared with other isoquinoline derivatives such as:

    1-Benzylisoquinoline: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methylisoquinoline: Lacks the benzyl group at the 1-position, leading to different chemical and biological properties.

    1-Methylisoquinoline: Lacks the benzyl group at the 1-position and the methyl group at the 3-position, resulting in distinct reactivity and applications.

The presence of both benzyl and methyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound for various applications.

Biological Activity

1-Benzyl-3-methylisoquinoline (BMQ) is a compound belonging to the isoquinoline family, characterized by its unique structure that includes a benzyl group attached to the nitrogen atom of the isoquinoline ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article delves into the biological activity of BMQ, supported by research findings and data tables.

  • Chemical Formula : C17H15N
  • Molecular Weight : 249.31 g/mol
  • Structure : The compound features a methyl group at position 3 and a benzyl group at position 1 of the isoquinoline ring.

Biological Activities

  • Antimicrobial Properties
    • Research indicates that BMQ exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, BMQ demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Anticancer Activity
    • BMQ has been investigated for its potential anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Neuroprotective Effects
    • The neuroprotective properties of BMQ have also been explored, particularly in the context of neurodegenerative diseases like Parkinson's disease. Animal models have shown that BMQ can mitigate neurotoxic effects induced by toxins such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), suggesting a protective role against dopaminergic neuron degeneration .

The biological activities of BMQ are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : BMQ has been shown to inhibit enzymes involved in neurotransmitter metabolism, which could contribute to its neuroprotective effects.
  • Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and apoptosis, particularly through the regulation of caspase activity.
  • Antioxidant Properties : BMQ exhibits antioxidant activity, which may help in reducing oxidative stress in cells.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
1-BenzylisoquinolineIsoquinolineLacks methyl substitution at position 3
3-MethylisoquinolineIsoquinolineNo benzyl group; simpler structure
1-Benzyl-6-methylisoquinolineIsoquinolineMethyl group at position 6 instead of position 3
2-BenzylisoquinolineIsoquinolineBenzyl group at position 2; different reactivity
1-BenzyltetrahydroisoquinolineTetrahydroisoquinolineSaturated ring structure; altered biological activity

This table illustrates the diversity within the isoquinoline family and highlights how structural variations influence biological properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that BMQ exhibited potent antimicrobial activity. The results indicated that higher concentrations led to increased bacterial inhibition, confirming its potential as a therapeutic agent against infections.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In a rodent model of Parkinson's disease, administration of BMQ significantly reduced neurotoxic effects associated with dopamine depletion. Behavioral assessments indicated improved motor function and reduced symptoms related to parkinsonism when treated with BMQ compared to control groups receiving neurotoxins alone .

Properties

CAS No.

51650-27-2

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

1-benzyl-3-methylisoquinoline

InChI

InChI=1S/C17H15N/c1-13-11-15-9-5-6-10-16(15)17(18-13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3

InChI Key

XTZHHVNPYMSJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3

Origin of Product

United States

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